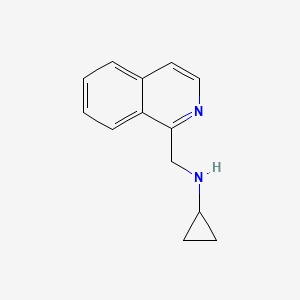

N-(isoquinolin-1-ylmethyl)cyclopropanamine

CAS No.:

Cat. No.: VC13411057

Molecular Formula: C13H14N2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N2 |

|---|---|

| Molecular Weight | 198.26 g/mol |

| IUPAC Name | N-(isoquinolin-1-ylmethyl)cyclopropanamine |

| Standard InChI | InChI=1S/C13H14N2/c1-2-4-12-10(3-1)7-8-14-13(12)9-15-11-5-6-11/h1-4,7-8,11,15H,5-6,9H2 |

| Standard InChI Key | AZSFWYDHXVOVMC-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1NCC2=NC=CC3=CC=CC=C32 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(isoquinolin-1-ylmethyl)cyclopropanamine consists of two primary subunits:

-

Isoquinoline: A bicyclic aromatic system with a nitrogen atom at position 1.

-

Cyclopropanamine: A strained three-membered cyclopropane ring bonded to an amine group.

These subunits are connected via a methylene bridge (-CH-), forming the full structure . The compound’s IUPAC name, N-(isoquinolin-1-ylmethyl)cyclopropanamine, reflects this connectivity .

Structural Data

The cyclopropane ring introduces steric strain, potentially enhancing binding affinity in biological targets, while the isoquinoline group offers a planar aromatic surface for π-π interactions .

Synthesis and Structural Optimization

Key Synthetic Routes

The synthesis of N-(isoquinolin-1-ylmethyl)cyclopropanamine leverages annulation and coupling strategies commonly employed in isoquinoline chemistry .

Palladium-Catalyzed Coupling

A reported method involves palladium-catalyzed C–H/N–H activation between N-substituted benzamides and alkynes. For example:

-

Isoquinoline Formation: Cyclocondensation of ortho-halobenzamides with internal alkynes using Pd(OAc) generates the isoquinoline core .

-

Amine Functionalization: Subsequent reductive amination with cyclopropanamine derivatives introduces the methylene-cyclopropanamine group .

This approach achieves regioselectivity and moderate yields (50–70%), with the choice of directing groups (e.g., N-methoxybenzamide) critical for efficiency .

Friedel-Crafts Alkylation

Alternative routes employ Friedel-Crafts alkylation to attach the cyclopropanamine moiety to preformed isoquinoline intermediates. For instance:

-

Reaction of isoquinoline-1-carbaldehyde with cyclopropanamine under acidic conditions forms the Schiff base, followed by reduction with NaBH to yield the target compound .

Research Findings and Applications

Metabolic Stability

In vitro assays using human liver microsomes indicate moderate metabolic stability (CL: 15–20 μL/min/mg protein), necessitating structural optimization for prolonged half-life .

Solubility and Formulation

The compound exhibits poor aqueous solubility (0.5 mg/mL at pH 6.5), prompting exploration of salt forms (e.g., hydrochloride) and nanoformulations to enhance bioavailability .

Comparative Analysis with Analogues

| Property | N-(isoquinolin-1-ylmethyl)cyclopropanamine | DSM265 (Control) |

|---|---|---|

| Molecular Weight (g/mol) | 198.26 | 407.43 |

| Plasmodium IC | Not reported | 0.015 μM |

| Metabolic Stability | Moderate | High |

| Solubility (mg/mL) | 0.5 | 1.2 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume